2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol is a compound belonging to the pyrazole family, characterized by the presence of a pyrazole ring substituted with an amino group and a neopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-neopentyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-1H-pyrazol-1-yl)ethanol
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-1H-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-neopentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[5-amino-3-(2,2-dimethylpropyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-10(2,3)7-8-6-9(11)13(12-8)4-5-14/h6,14H,4-5,7,11H2,1-3H3 |
InChI Key |
GZJQUCLHBHFEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.